molecular formula C17H13ClN2O2 B2492238 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2310124-41-3

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2492238
CAS RN: 2310124-41-3
M. Wt: 312.75
InChI Key: VDZAKYQKKORBEV-UHFFFAOYSA-N
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Description

3-Chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that is part of a broader class of chemicals known for their interesting chemical and physical properties. These properties make them subjects of study for various applications in materials science, pharmacology, and organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multicomponent condensation reactions. For instance, a method has been developed for the synthesis of functionalized thieno[2,3-b]pyridines, which are structurally related, by condensing aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups (Dyachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class can be characterized by X-ray structural analysis. The structural details reveal the spatial arrangement of the molecule's atoms and the molecular conformations, which are crucial for understanding the compound's reactivity and interaction with biological targets (Dyachenko et al., 2019).

Chemical Reactions and Properties

Compounds like this compound undergo various chemical reactions including halogenation, nitration, and cyanation, reflecting their versatile chemical properties. The specific functional groups present in the molecule, such as the furan ring and the pyridinyl group, play significant roles in its chemical reactivity (Shiotani & Taniguchi, 1996).

Scientific Research Applications

Bioisosteres and Receptor Agonists

Research has indicated that substituted furo[3,2-b]pyridines, which share a structural similarity with 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, can serve as novel bioisosteres for 5-HT 1F receptor agonists. These compounds, through systematic synthesis and evaluation, have shown potential in treating conditions like acute migraine by demonstrating significant receptor affinity and improved selectivity compared to their indole analogues (Mathes et al., 2004).

Synthetic Methodologies

The compound has been utilized in developing synthetic methodologies for constructing novel heterocyclic systems. This includes reactions with heterocyclic amines and a variety of binucleophilic reagents, leading to the creation of diverse fused heterocyclic compounds with potential for further pharmaceutical exploration (Ibrahim et al., 2022).

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer potentials of derivatives related to this compound. These investigations have led to the synthesis of compounds displaying variable inhibitory effects against microbial strains and cancer cell lines, highlighting the therapeutic promise of such molecules (Naganagowda & Petsom, 2011).

Neuroleptic Activity

Research into benzamides, including structures similar to the compound , has revealed their potential as neuroleptics. These compounds have been synthesized and evaluated for their efficacy in inhibiting stereotypic behavior induced by apomorphine in animal models, suggesting their utility in treating psychosis and related conditions (Iwanami et al., 1981).

Epilepsy Treatment

Further exploration into N-pyridyl benzamides has uncovered their application as KCNQ2/Q3 potassium channel openers, demonstrating effectiveness in models of epilepsy and pain. Such findings support the development of novel therapeutic agents for managing neurological disorders (Amato et al., 2011).

Future Directions

While specific future directions for “3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide” were not found, similar compounds have been the subject of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name

3-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-15-4-1-3-13(8-15)17(21)20-10-12-7-14(11-19-9-12)16-5-2-6-22-16/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZAKYQKKORBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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